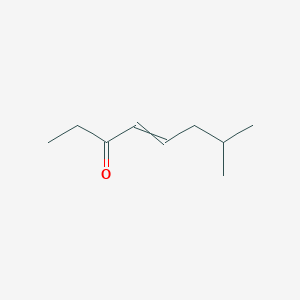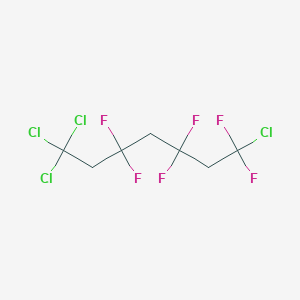
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
準備方法
The synthesis of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane typically involves halogenation reactions. One common method is the reaction of heptane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may lead to the formation of partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or alkynes.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane can be compared with other halogenated compounds, such as:
1,3,5,7-Tetrachloronaphthalene: Similar in having multiple chlorine atoms but differs in its aromatic structure.
Tetrachlorophthalic anhydride: Contains chlorine atoms and is used in different industrial applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with different chemical properties and applications.
特性
CAS番号 |
76140-28-8 |
|---|---|
分子式 |
C7H6Cl4F6 |
分子量 |
345.9 g/mol |
IUPAC名 |
1,1,1,7-tetrachloro-3,3,5,5,7,7-hexafluoroheptane |
InChI |
InChI=1S/C7H6Cl4F6/c8-6(9,10)2-4(12,13)1-5(14,15)3-7(11,16)17/h1-3H2 |
InChIキー |
LQNVJVAEZFKBEF-UHFFFAOYSA-N |
正規SMILES |
C(C(CC(F)(F)Cl)(F)F)C(CC(Cl)(Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


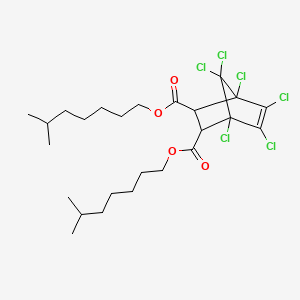



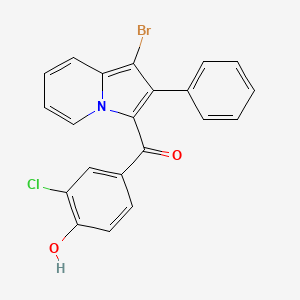
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

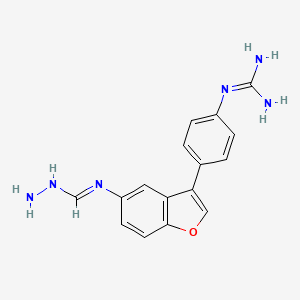
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)

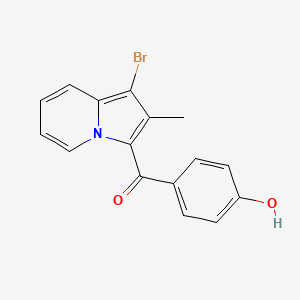
phosphanium bromide](/img/structure/B14452939.png)
